AB-CHMINACA-Metabolit M2

Übersicht

Beschreibung

AB-CHMINACA-Metabolit M2: ist ein Metabolit des synthetischen Cannabinoids AB-CHMINACA. Synthetische Cannabinoide sind eine Klasse von Designer-Drogen, die die Wirkungen von Tetrahydrocannabinol, dem Wirkstoff von Cannabis, nachahmen. AB-CHMINACA ist ein Indazol-basiertes synthetisches Cannabinoid, das in verschiedenen biologischen Matrizes, einschließlich Urin, nachgewiesen wurde . Die physiologischen und toxikologischen Eigenschaften von this compound sind nicht gut verstanden, und er wird hauptsächlich für forensische und Forschungsanwendungen verwendet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Reaktion von AB-CHMINACA mit verschiedenen biologischen Enzymen. In-vitro-Studien mit humanen Lebermikrosomen oder Hepatozyten sind gängige Methoden zur Herstellung dieses Metaboliten . Die Reaktionsbedingungen umfassen typischerweise die Inkubation mit der Ausgangssubstanz, AB-CHMINACA, in Gegenwart von Kofaktoren, die für die Enzymaktivität erforderlich sind.

Industrielle Produktionsmethoden: die Synthese kann mit ähnlichen enzymatischen Prozessen in Bioreaktoren im größeren Maßstab durchgeführt werden, wobei kontrollierte Bedingungen für eine optimale Ausbeute gewährleistet werden .

Wissenschaftliche Forschungsanwendungen

AB-CHMINACA-Metabolit M2 wird in der forensischen Toxikologie weit verbreitet eingesetzt, um den Konsum von AB-CHMINACA in biologischen Proben nachzuweisen . Er wird auch in der Forschung eingesetzt, um den Metabolismus und die toxikologischen Wirkungen synthetischer Cannabinoide zu verstehen. Zusätzlich dient er als Referenzstandard in der analytischen Chemie für die Entwicklung von Nachweismethoden unter Verwendung von Techniken wie Massenspektrometrie .

Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht gut charakterisiert. Es ist bekannt, dass die Ausgangssubstanz, AB-CHMINACA, als hochwirksamer Agonist für den zentralen Cannabinoid-Rezeptor 1 (CB1) und den peripheren Cannabinoid-Rezeptor 2 (CB2) wirkt . Der Metabolit behält wahrscheinlich eine gewisse Affinität für diese Rezeptoren bei, was zu seinen pharmakologischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

AB-CHMINACA metabolite M2 is a metabolite of AB-CHMINACA, an indazole-based synthetic cannabinoid . The primary targets of AB-CHMINACA are the central cannabinoid receptors, CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

AB-CHMINACA has a high affinity for the CB1 receptor, making it a potent agonist . This means that it can bind to these receptors and activate them, mimicking the effects of naturally occurring cannabinoids .

Biochemical Pathways

The biotransformation of AB-CHMINACA primarily occurs at the cyclohexylmethyl tail of the compound . Minor reactions also occur at the tert-butyl chain .

Pharmacokinetics

AB-CHMINACA metabolite M2 can be detected in the urine . The parent compound AB-CHMINACA is known to reach peak blood concentrations in less than 10 minutes when smoked .

Result of Action

The parent compound ab-chminaca is known to produce cannabimimetic effects similar to δ9-tetrahydrocannabinol (thc), the main psychoactive constituent of cannabis .

Action Environment

The action, efficacy, and stability of AB-CHMINACA metabolite M2 can be influenced by various environmental factors. For instance, the pH of urine can affect the detection of the metabolite . Furthermore, the use of new techniques, such as high-resolution mass spectrometry, can help monitor new trends in the drug market and avoid the use of previous standards .

Biochemische Analyse

Cellular Effects

It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of AB-CHMINACA metabolite M2 vary with different dosages in animal models .

Metabolic Pathways

AB-CHMINACA metabolite M2 is involved in metabolic pathways within the body . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M2 involves the reaction of AB-CHMINACA with various biological enzymes. In vitro studies using human liver microsomes or hepatocytes are common methods for producing this metabolite . The reaction conditions typically involve incubation with the parent compound, AB-CHMINACA, in the presence of cofactors necessary for enzymatic activity.

Industrial Production Methods: the synthesis can be scaled up using similar enzymatic processes in bioreactors, ensuring controlled conditions for optimal yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: AB-CHMINACA-Metabolit M2 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Hydrolyse. Diese Reaktionen werden durch Enzyme wie Cytochrom P450 in der Leber erleichtert .

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst typischerweise Cytochrom P450-Enzyme und Sauerstoff.

Reduktion: Kann Reduktase-Enzyme und Kofaktoren wie NADPH umfassen.

Hydrolyse: Wird oft durch Esterasen in biologischen Systemen erleichtert.

Hauptsächlich gebildete Produkte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst, das ein Ergebnis der metabolischen Umwandlung von AB-CHMINACA ist .

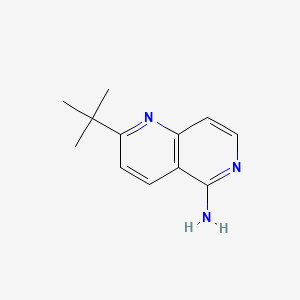

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

AB-FUBINACA: Ein weiteres Indazol-basiertes synthetisches Cannabinoid mit ähnlicher Rezeptoraffinität.

ADB-CHMINACA: Eine strukturell verwandte Verbindung mit hoher Potenz und ähnlichen Stoffwechselwegen.

Einzigartigkeit: AB-CHMINACA-Metabolit M2 ist aufgrund seiner spezifischen metabolischen Herkunft aus AB-CHMINACA einzigartig. Sein Nachweis in biologischen Proben ist für forensische Untersuchungen entscheidend, da er ihn von anderen synthetischen Cannabinoiden unterscheidet .

Eigenschaften

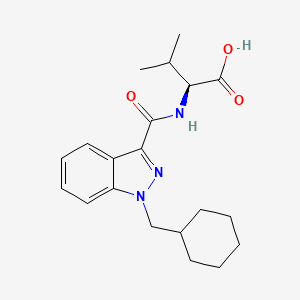

IUPAC Name |

(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-13(2)17(20(25)26)21-19(24)18-15-10-6-7-11-16(15)23(22-18)12-14-8-4-3-5-9-14/h6-7,10-11,13-14,17H,3-5,8-9,12H2,1-2H3,(H,21,24)(H,25,26)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDOPMKLKXLVEL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188337 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185887-51-7 | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185887-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-((1-(Cyclohexylmethyl)-1H-indazol-3-yl)carbonyl)-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[[1-(Cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((1-(CYCLOHEXYLMETHYL)-1H-INDAZOL-3-YL)CARBONYL)-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J57LGFISXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)